molecular formula C15H11IO2 B13731834 2-(4-Iodophenyl)-3-phenylacrylic acid

2-(4-Iodophenyl)-3-phenylacrylic acid

Cat. No.: B13731834
M. Wt: 350.15 g/mol
InChI Key: SHHWKJINWUZUIJ-UVTDQMKNSA-N
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Description

2-(4-Iodophenyl)-3-phenylacrylic acid is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acrylic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-3-phenylacrylic acid typically involves the reaction of 4-iodobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-3-phenylacrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-Iodophenyl)-3-phenylacrylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes or receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylacetic acid: Similar in structure but lacks the acrylic acid moiety.

    4-Iodophenol: Contains an iodine atom attached to a phenol group.

    4-Iodo-L-phenylalanine: An amino acid derivative with an iodine atom.

Uniqueness

2-(4-Iodophenyl)-3-phenylacrylic acid is unique due to its combination of an iodine-substituted phenyl ring and an acrylic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C15H11IO2

Molecular Weight

350.15 g/mol

IUPAC Name

(Z)-2-(4-iodophenyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C15H11IO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b14-10-

InChI Key

SHHWKJINWUZUIJ-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)I)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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